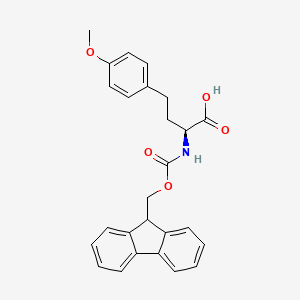
Fmoc-4-methoxy-L-homophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-4-methoxy-L-homophenylalanine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Peptide Synthesis
Fmoc-4-methoxy-L-homophenylalanine is extensively used in the synthesis of peptides, specifically in solid-phase syntheses of β-peptides and other peptide variants. Šebesta and Seebach (2003) discussed the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase synthesis of β-peptides. Their method is notable for large-scale preparation and has been characterized by various spectroscopic techniques (Šebesta & Seebach, 2003). Moreover, the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis using acid-labile anchor groups demonstrates the versatility and utility of Fmoc-amino acids in peptide synthesis (Stüber, Knolle, & Breipohl, 2009).
2. Self-Assembly and Nanostructure Formation
This compound contributes significantly to the field of nanostructure formation and self-assembly. Research by Mayans and Alemán (2020) indicates that the assembly preferences of phenylalanine homopeptides are altered by capping both the N- and C-termini using highly aromatic fluorenyl groups, showcasing the assembly capabilities of these compounds under varying conditions (Mayans & Alemán, 2020). Liu et al. (2011) explored the reversible electroaddressing of self-assembling amino-acid conjugates, demonstrating the potential of Fmoc-phenylalanine in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).
3. Biomedical Applications
The use of this compound extends into biomedical applications, particularly in the development of hydrogels and bioactive materials. Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, highlighting its potential in developing biomedical materials (Schnaider et al., 2019). Additionally, Wang et al. (2017) demonstrated the suitability of Fmoc-FF and Fmoc-RGD self-assembling nanofibers for the attachment, proliferation, and differentiation of mesenchymal stem cells, opening avenues in tissue engineering (Wang et al., 2017).
Mecanismo De Acción
Target of Action
Fmoc-4-methoxy-L-homophenylalanine is an active pharmaceutical intermediate . It is postulated to interact with the melanocortin system, which has five receptors . Antagonists of the central melanocortin receptors (MC3R, MC4R) are considered potential therapeutics for disorders of negative energy balance such as anorexia, cachexia, and failure to thrive .
Mode of Action
It is believed to interact with its targets, possibly the melanocortin receptors, leading to changes in the body’s energy balance .
Biochemical Pathways
Given its potential interaction with the melanocortin system, it may influence pathways related to energy balance .
Result of Action
Given its potential role as an antagonist of the melanocortin receptors, it may influence the body’s energy balance, potentially providing therapeutic benefits for conditions like anorexia, cachexia, and failure to thrive .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVNDZDIQBDWQL-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)

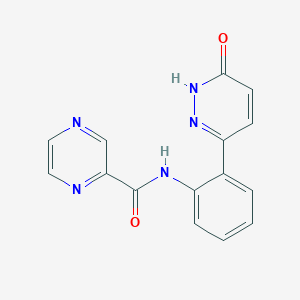
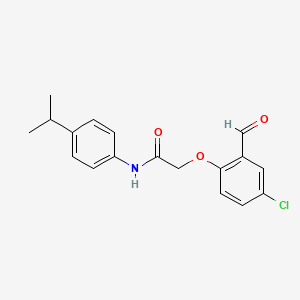
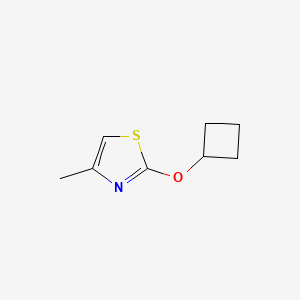

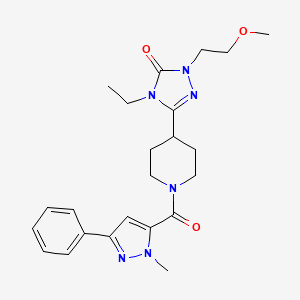
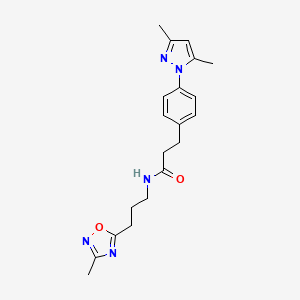
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2511207.png)



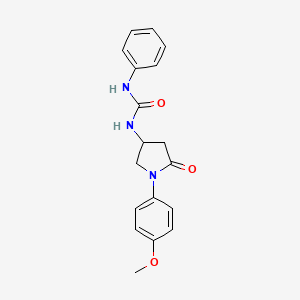
![N-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2511213.png)
